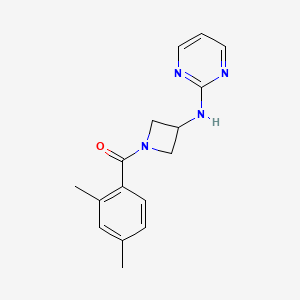

(2,4-Dimethylphenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2,4-Dimethylphenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is used for the treatment of non-small cell lung cancer (NSCLC) patients with EGFR T790M mutation.

Scientific Research Applications

Antimicrobial and Anticancer Agents

Compounds featuring pyrazole derivatives, pyrimidinone analogues, and related structures have been synthesized and evaluated for their potential as antimicrobial and anticancer agents. For instance, novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been shown to exhibit significant antimicrobial and anticancer activity, surpassing that of reference drugs like doxorubicin in certain cases (Hafez, El-Gazzar, & Al-Hussain, 2016).

Antitubercular Activities

Synthesis efforts have also focused on creating pyrimidine-azetidinone analogues with promising in vitro antimicrobial and antituberculosis activity. These compounds are synthesized through the condensation of aromatic amines with N-phenylacetamide, followed by reactions leading to the final azetidinone analogues. Such compounds have shown activity against bacterial and fungal strains and mycobacterium tuberculosis, offering a pathway for designing antibacterial and antituberculosis agents (Chandrashekaraiah et al., 2014).

Chemical Synthesis and Mechanistic Studies

Research into the synthesis and reaction mechanisms of compounds containing azetidinone moieties has yielded new approaches to potentially bioactive compounds. For example, the reaction of 3-(Dimethylamino)-2H-azirines with 2,3-Pyridinedicarboximide has led to the formation of regioisomeric tricyclic adducts, providing new synthetic routes to compounds with herbicidal activity (Obrech et al., 1988).

Mechanism of Action

Target of Action

The primary target of (2,4-Dimethylphenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone is the retinoid X receptor alpha (RXRα) . RXRα is a nuclear receptor that controls gene expression and plays a key role in the development of cancer .

Mode of Action

This compound interacts with RXRα as an antagonist . It selectively binds to RXRα with submicromolar affinity . This binding inhibits the activity of RXRα, leading to changes in gene expression .

Biochemical Pathways

The interaction of this compound with RXRα affects the retinoid signaling pathway . This pathway is involved in cell differentiation and apoptosis. The compound’s antagonistic action on RXRα leads to the inhibition of 9-cis-RA-induced activity in a dose-dependent manner .

Pharmacokinetics

It has been shown to have potent anti-proliferative activity against human cancer cell lines and low cytotoxic property in normal cells . This suggests that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of this compound is the induction of apoptosis in cancer cells . It induces time- and dose-dependent cleavage of poly ADP-ribose polymerase and significantly stimulates caspase-3 activity, leading to RXRα-dependent apoptosis .

properties

IUPAC Name |

(2,4-dimethylphenyl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O/c1-11-4-5-14(12(2)8-11)15(21)20-9-13(10-20)19-16-17-6-3-7-18-16/h3-8,13H,9-10H2,1-2H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XURNCOFREFSECI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)N2CC(C2)NC3=NC=CC=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[(2,5-difluorophenyl)sulfonyl]-3-(dimethylamino)-1-phenylprop-2-en-1-one](/img/structure/B2980586.png)

![4-(4-fluorophenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2980595.png)

![5-(3-fluorobenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one](/img/structure/B2980599.png)

![2,5-dimethyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}furan-3-carboxamide](/img/structure/B2980600.png)

![{[(2S,4S)-4-fluoro-1-[(1,3-thiazol-2-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine, cis](/img/structure/B2980601.png)

![2-methyl-4-(4-methylbenzyl)pyrazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2980603.png)

![Methyl 2-[2-(2-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2980606.png)

![8-Oxodispiro[3.1.36.14]decane-2-carboxylic acid](/img/structure/B2980607.png)

![N-[2-(3,4-dihydroxyphenyl)ethyl]hept-6-ynamide](/img/structure/B2980609.png)